![molecular formula C23H16O2 B14177809 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 923037-30-3](/img/structure/B14177809.png)
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is a complex organic compound that features a unique structure combining naphthalene, furan, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 1-naphthol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition can lead to anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl: Shares the naphthalene and furan moieties but differs in the presence of an oxirane ring.
5-(Naphthalen-1-yl)furan-2-carbaldehyde: Contains the naphthalene and furan groups but has an aldehyde functional group instead of the prop-2-en-1-one structure.
4-Ethoxynaphthalen-1-yl(furan-2-yl)methanone: Similar structure with an ethoxy group and a methanone linkage.
Uniqueness
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is unique due to its combination of naphthalene, furan, and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
923037-30-3 |
|---|---|
Formule moléculaire |
C23H16O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-(5-naphthalen-1-ylfuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H16O2/c24-22(18-8-2-1-3-9-18)15-13-19-14-16-23(25-19)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H |
Clé InChI |
LNPSLGMOGPNIPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
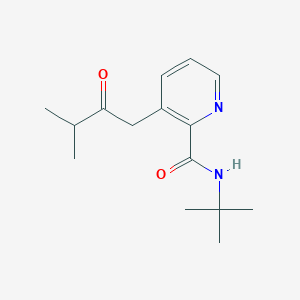
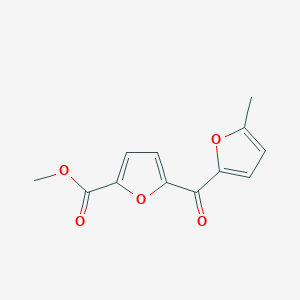

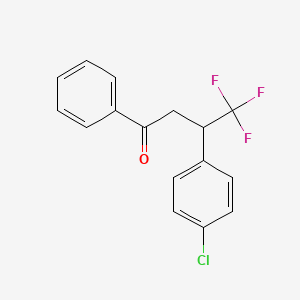
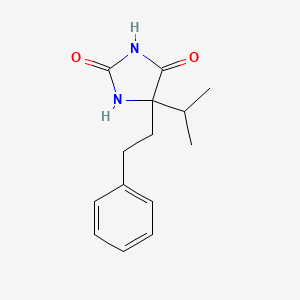

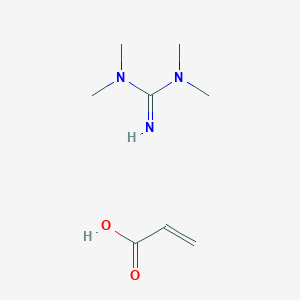
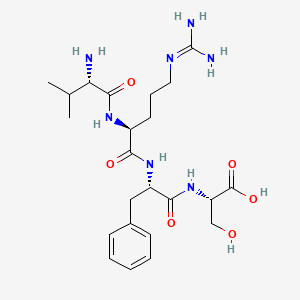

![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
